3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a synthetic compound belonging to the class of spirocyclic piperazines. [ [] ] These compounds are characterized by their unique spirocyclic structure, where two rings share a single carbon atom. This specific compound has been investigated for its potential therapeutic applications in the context of neurological disorders, particularly for its interaction with ion channels involved in neuronal excitability.
The molecular structure of 3-(4-bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is defined by its spirocyclic core, comprising a piperazine ring fused to a cyclopentane ring through a shared carbon atom. [ [] ] Attached to the piperazine ring is a 4-bromo-2-fluorophenyl substituent. The exact spatial arrangement of atoms and bond lengths can be determined through techniques like X-ray crystallography or computational modeling.
Research suggests that 3-(4-bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one acts as a sodium channel blocker. [ [] ] Sodium channels are integral membrane proteins critical for generating and propagating electrical signals in neurons. By blocking these channels, the compound can inhibit neuronal excitability, potentially offering therapeutic benefits in conditions characterized by excessive neuronal activity.
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one has been investigated for its potential as a novel treatment for schizophrenia, particularly its cognitive symptoms. [ [] ] Research shows that it can prevent cognitive deficits induced by phencyclidine (PCP), a drug known to induce schizophrenic-like symptoms in animal models. This suggests its potential to ameliorate cognitive impairments associated with schizophrenia.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4